molecular formula C18H23N3O3 B6639456 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Katalognummer B6639456
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: AEJNCUHKHZKGLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as HPP-4382 and has shown promising results in the treatment of cancer, inflammation, and other diseases.

Wirkmechanismus

The mechanism of action of 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the inhibition of various signaling pathways that are essential for the growth and survival of cancer cells. HPP-4382 inhibits the activity of STAT3, a transcription factor that plays a crucial role in the survival of cancer cells. Additionally, this compound inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several biochemical and physiological effects. This compound inhibits the activity of various enzymes, including JAK2 and Src, which are involved in cancer cell growth and survival. Additionally, HPP-4382 has shown anti-angiogenic properties by inhibiting the activity of VEGFR2, a receptor that plays a crucial role in angiogenesis. Moreover, this compound has shown anti-inflammatory effects by inhibiting the activity of COX-2, an enzyme that produces inflammatory mediators.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of using 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one in lab experiments is its potential application in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, HPP-4382 has shown anti-inflammatory and anti-angiogenic properties, making it useful in the treatment of inflammatory diseases and angiogenesis-related disorders.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one requires expertise in organic chemistry and the use of various reagents and solvents. Additionally, the cost of synthesizing this compound may be high, making it challenging to use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the research on 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one. One of the directions is to investigate the potential application of this compound in combination therapy with other drugs. Studies have shown that combining HPP-4382 with other drugs, such as cisplatin or doxorubicin, can enhance its anticancer activity.
Another future direction is to investigate the potential application of this compound in other diseases, such as neurodegenerative diseases and autoimmune disorders. Studies have shown that HPP-4382 has anti-inflammatory properties, making it useful in the treatment of diseases that involve inflammation.
Conclusion:
In conclusion, 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a chemical compound that has shown promising results in scientific research. This compound has potential application in cancer research, inflammation, and other diseases. The synthesis method of this compound is complex, and it requires expertise in organic chemistry. However, the advantages of using this compound in lab experiments outweigh its limitations. There are several future directions for the research on 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, including investigating its potential application in combination therapy and other diseases.

Synthesemethoden

The synthesis of 3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a multistep process that involves several chemical reactions. The starting material for the synthesis is 1-bromo-4-(1-hydroxycyclopentyl)piperidine, which undergoes a series of reactions to form the final product. The synthesis method involves the use of various reagents and solvents, and it requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has shown potential application in various fields of scientific research. One of the significant applications of this compound is in cancer research. Studies have shown that HPP-4382 inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has shown anti-inflammatory and anti-angiogenic properties, making it useful in the treatment of inflammatory diseases and angiogenesis-related disorders.

Eigenschaften

IUPAC Name

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c22-16(18(24)9-3-4-10-18)20-11-7-13(8-12-20)21-15-6-2-1-5-14(15)19-17(21)23/h1-2,5-6,13,24H,3-4,7-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJNCUHKHZKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1-hydroxycyclopentanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.